molecular formula C22H31NO2 B1389586 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040680-03-2

3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline

Cat. No.: B1389586
CAS No.: 1040680-03-2
M. Wt: 341.5 g/mol
InChI Key: MELBAKYWIYYNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a heptyloxy group attached to the benzene ring and a 2-(2-methylphenoxy)ethyl group attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline typically involves the following steps:

  • Preparation of 3-(Heptyloxy)aniline: : This can be achieved by reacting 3-nitroaniline with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.

  • Preparation of 2-(2-methylphenoxy)ethyl bromide: : This intermediate is synthesized by reacting 2-methylphenol with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene.

  • Coupling Reaction: : The final step involves the coupling of 3-(Heptyloxy)aniline with 2-(2-methylphenoxy)ethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline nitrogen and the heptyloxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the nitro group (if present) or other reducible functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The aromatic ring of the compound can undergo electrophilic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorine in carbon tetrachloride, bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features. It is studied for its interactions with biological targets.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The heptyloxy and 2-(2-methylphenoxy)ethyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Heptyloxy)-N-[2-(2-chlorophenoxy)ethyl]aniline
  • 3-(Heptyloxy)-N-[2-(2-fluorophenoxy)ethyl]aniline
  • 3-(Heptyloxy)-N-[2-(2-bromophenoxy)ethyl]aniline

Uniqueness

3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline is unique due to the presence of the 2-(2-methylphenoxy)ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

3-heptoxy-N-[2-(2-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-4-5-6-9-16-24-21-13-10-12-20(18-21)23-15-17-25-22-14-8-7-11-19(22)2/h7-8,10-14,18,23H,3-6,9,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBAKYWIYYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Reactant of Route 3
Reactant of Route 3
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Reactant of Route 4
Reactant of Route 4
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Reactant of Route 5
Reactant of Route 5
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline
Reactant of Route 6
Reactant of Route 6
3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.